![molecular formula C19H15BrN4O2S B5851875 N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)
N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide, commonly known as BTE-1, is a novel small molecule inhibitor that has been developed for the treatment of cancer. BTE-1 has shown promising results in preclinical studies, and its mechanism of action is being investigated to understand its potential therapeutic applications.
作用機序
BTE-1 inhibits the activity of a protein called BCL-2, which is overexpressed in many types of cancer cells. BCL-2 is involved in regulating apoptosis, and its overexpression can lead to cancer cell survival and resistance to chemotherapy. By inhibiting BCL-2, BTE-1 induces apoptosis in cancer cells and sensitizes them to chemotherapy.
Biochemical and physiological effects:
BTE-1 has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer treatment. In addition to its anti-cancer properties, BTE-1 has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One advantage of BTE-1 is its specificity for BCL-2, which reduces the risk of off-target effects. However, its low solubility and stability may limit its use in certain experimental settings. Further optimization of its formulation and delivery methods may be necessary to overcome these limitations.
将来の方向性
Future research on BTE-1 could focus on optimizing its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce potential toxicity. In addition, investigations into its mechanism of action could lead to the development of new cancer therapies targeting BCL-2 and related proteins. Finally, clinical trials could be conducted to evaluate the safety and efficacy of BTE-1 in human cancer patients.
合成法
BTE-1 is synthesized by reacting 5-bromo-2-thiophenecarboxylic acid with hydrazine hydrate to form 5-bromo-2-thiophenecarbohydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde to form 4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}benzaldehyde. Finally, this compound is reacted with nicotinamide to form BTE-1.
科学的研究の応用
BTE-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BTE-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-[4-[(E)-N-[(5-bromothiophene-2-carbonyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-12(23-24-19(26)16-8-9-17(20)27-16)13-4-6-15(7-5-13)22-18(25)14-3-2-10-21-11-14/h2-11H,1H3,(H,22,25)(H,24,26)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKHJRSRLOYFLO-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(S1)Br)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(S1)Br)/C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


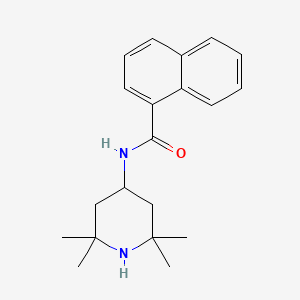

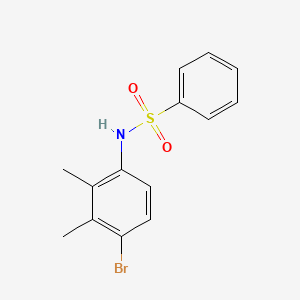
![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
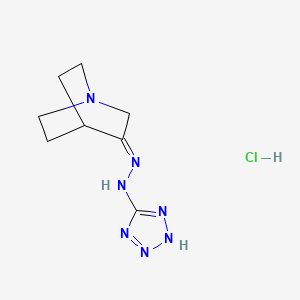
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
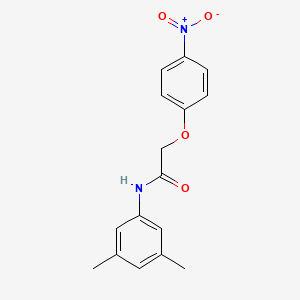
![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)

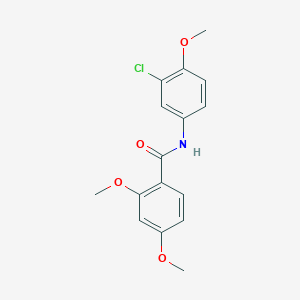
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)
